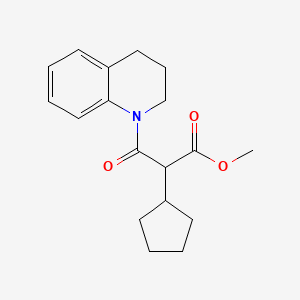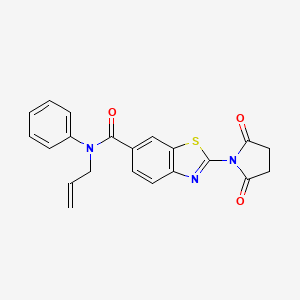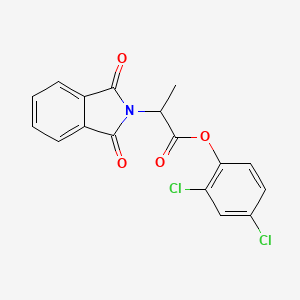
methyl 2-cyclopentyl-3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropanoate
Übersicht
Beschreibung
The compound "methyl 2-cyclopentyl-3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropanoate" is part of a broader class of chemicals involved in advanced synthetic chemistry research. These compounds are of interest due to their complex structure and potential for creating novel heterocyclic systems, which are pivotal in the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves cyclopropanation processes, a remarkable method for introducing cyclopropyl groups into molecular frameworks. One study reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, a structurally similar compound, through a cyclopropanation process using diazomethane in the presence of water. This process yielded a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, highlighting the versatility of cyclopropanation in synthesizing complex molecules (Szakonyi et al., 2002).
Molecular Structure Analysis
Structural analysis of similar molecules often involves X-ray crystallography to determine the relative stereochemistry of key compounds. For instance, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involved diastereoselective cyclopropanation reactions, with the structural analysis confirming the relative stereochemistry through single-crystal X-ray analysis (Yong et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane rings often lead to novel heterocyclic systems. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with various reagents produced multiple heterocyclic compounds, demonstrating the reactivity of cyclopropyl-containing esters in synthesizing diverse heterocycles (Pokhodylo et al., 2010).
Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
Quinoline derivatives have been widely recognized for their effectiveness as anticorrosive agents. These compounds are particularly valuable in protecting metallic surfaces against corrosion due to their ability to form stable chelating complexes with metallic atoms. This property is attributed to their high electron density, which facilitates the adsorption and formation of coordination bonds with the surface atoms of metals. Studies highlight the potential of quinoline-based compounds in various industrial applications requiring corrosion inhibition, emphasizing the role of derivatives with polar substituents such as hydroxyl, methoxy, amino, and nitro groups in enhancing their efficacy (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection
Research into the kynurenine pathway, which involves metabolites of tryptophan such as quinolinic acid, has indicated the potential for neuroprotective applications. Quinolinic acid, a quinoline derivative, acts as an agonist at the N-methyl-D-aspartate receptor and has been associated with neurotoxic effects. Conversely, its counterpart in the pathway, kynurenic acid, offers neuroprotective benefits. This balance between neurotoxic and neuroprotective effects suggests the possibility of manipulating the pathway to treat neurological disorders, providing a target for drug development aimed at reducing excitotoxic damage while enhancing neuroprotection (Vámos et al., 2009).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is a compound known for its role in inhibiting ethylene action, a property that has significant implications for agricultural practices, particularly in extending the shelf life of fruits and vegetables. Ethylene is a natural plant hormone involved in the ripening process. By inhibiting ethylene's effects, 1-MCP can delay ripening and senescence, thereby maintaining the quality of produce for longer periods. This application is crucial for reducing postharvest losses and improving the storage and transportation of agricultural products (Blankenship & Dole, 2003).
Organic Synthesis and Drug Development
Quinoline derivatives serve as key intermediates in organic synthesis and drug development due to their structural diversity and biological activity. The versatility of these compounds allows for the development of a wide range of pharmaceuticals targeting various diseases. Research into quinoline and its derivatives continues to uncover new therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities. This highlights the importance of quinoline derivatives in medicinal chemistry and their ongoing contribution to the development of new drugs and treatments (Hussaini, 2016).
Eigenschaften
IUPAC Name |
methyl 2-cyclopentyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-22-18(21)16(14-8-2-3-9-14)17(20)19-12-6-10-13-7-4-5-11-15(13)19/h4-5,7,11,14,16H,2-3,6,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBRRHEXRUMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4011268.png)
![benzyl {3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B4011276.png)
![N-(2-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4011281.png)
![4-(1-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4011292.png)

![N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011304.png)
![1-[N-(4-methylbenzyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4011317.png)
![(3S*,4R*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4011334.png)
![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011337.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-methylglycinamide](/img/structure/B4011350.png)
